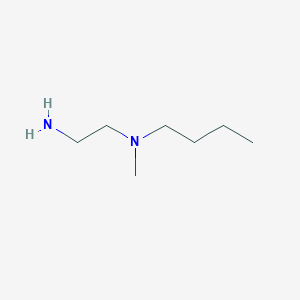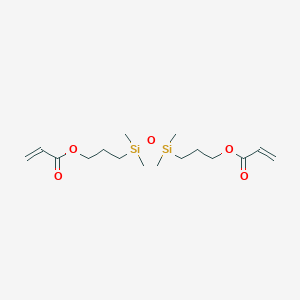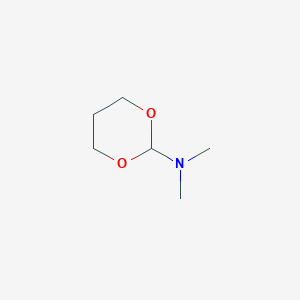
N,N-Dimethyl-1,3-dioxan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1,3-dioxan-2-amine, also known as DMDOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has a unique chemical structure that makes it a useful tool in the field of biochemistry and physiology.
Mécanisme D'action
N,N-Dimethyl-1,3-dioxan-2-amine is a reactive molecule that can undergo various chemical reactions, including oxidation and reduction. This molecule can act as a powerful oxidant, which makes it a useful tool in organic synthesis and chemical biology.
Effets Biochimiques Et Physiologiques
N,N-Dimethyl-1,3-dioxan-2-amine has been shown to have various biochemical and physiological effects. This molecule has been shown to have potential as an anti-cancer agent, as it can induce cell death in cancer cells. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine has been shown to have potential as an anti-inflammatory agent, as it can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-1,3-dioxan-2-amine has several advantages for use in lab experiments. This molecule is stable under a wide range of conditions, which makes it a useful tool for various chemical reactions. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine is relatively easy to synthesize, which makes it accessible to researchers.
However, N,N-Dimethyl-1,3-dioxan-2-amine also has some limitations for use in lab experiments. This molecule can be toxic in high concentrations, which requires careful handling. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-1,3-dioxan-2-amine. One potential area of research is the development of new synthetic methods for this molecule, which could make it more accessible to researchers. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N,N-Dimethyl-1,3-dioxan-2-amine. Finally, N,N-Dimethyl-1,3-dioxan-2-amine could be used as a starting point for the development of novel compounds with potential therapeutic applications.
Méthodes De Synthèse
N,N-Dimethyl-1,3-dioxan-2-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethoxypropane with sodium hydride, followed by the reaction with dimethylamine. The resulting product is then purified through column chromatography to obtain pure N,N-Dimethyl-1,3-dioxan-2-amine.
Applications De Recherche Scientifique
N,N-Dimethyl-1,3-dioxan-2-amine has been used in various scientific research applications, including the synthesis of novel compounds, drug discovery, and chemical biology. This molecule has been shown to have potential as a building block for the synthesis of other compounds, such as amino acids and peptides.
Propriétés
Numéro CAS |
19449-32-2 |
|---|---|
Nom du produit |
N,N-Dimethyl-1,3-dioxan-2-amine |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3-dioxan-2-amine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3 |
Clé InChI |
SSGCBTSVDLLNIP-UHFFFAOYSA-N |
SMILES |
CN(C)C1OCCCO1 |
SMILES canonique |
CN(C)C1OCCCO1 |
Autres numéros CAS |
19449-32-2 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







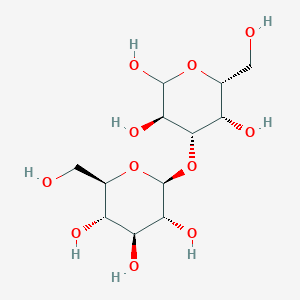
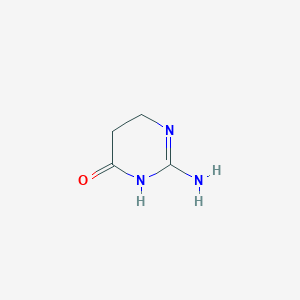
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)



